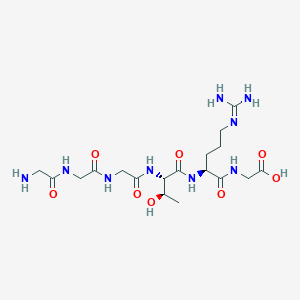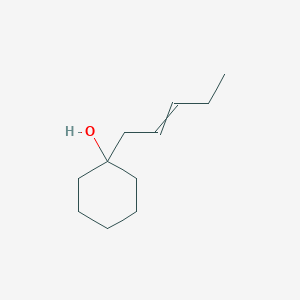![molecular formula C19H29NO2 B15159467 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine CAS No. 669078-01-7](/img/structure/B15159467.png)
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted at the 2 and 6 positions with hex-4-en-1-yloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine typically involves multi-step organic synthesis. One common method includes the reaction of 2,6-dibromomethylpyridine with hex-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the hex-4-en-1-yloxy groups to single bonds, forming hexyl derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hexyl derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine has several applications in scientific research:
Medicine: Research into its potential as a building block for pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism by which 2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine exerts its effects is largely dependent on its role as a ligand. In coordination chemistry, it binds to metal ions through the nitrogen atom in the pyridine ring and the oxygen atoms in the hex-4-en-1-yloxy groups. This binding can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The specific pathways involved depend on the metal ion and the overall structure of the complex.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another ligand used in coordination chemistry, known for its ability to form stable complexes with transition metals.
2,6-Bis(benzimidazol-2-yl)pyridine: Similar in structure but with benzimidazole groups, used in the synthesis of coordination compounds with unique magnetic properties.
Uniqueness
2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine is unique due to the presence of the hex-4-en-1-yloxy groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile ligand for the synthesis of a wide range of coordination compounds with tailored properties.
Propiedades
Número CAS |
669078-01-7 |
|---|---|
Fórmula molecular |
C19H29NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2,6-bis(hex-4-enoxymethyl)pyridine |
InChI |
InChI=1S/C19H29NO2/c1-3-5-7-9-14-21-16-18-12-11-13-19(20-18)17-22-15-10-8-6-4-2/h3-6,11-13H,7-10,14-17H2,1-2H3 |
Clave InChI |
HIYQENBAYGGQEG-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCCOCC1=NC(=CC=C1)COCCCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
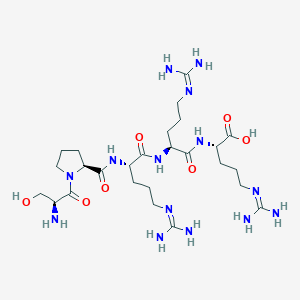
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)
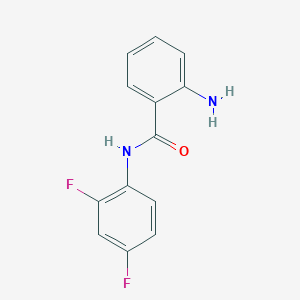
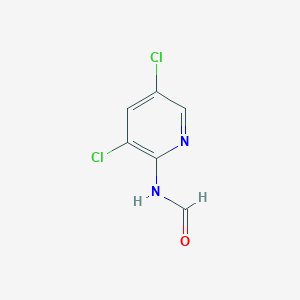
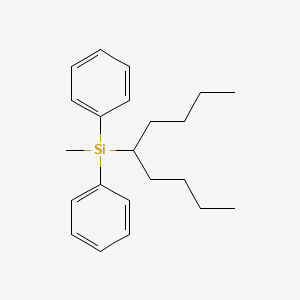
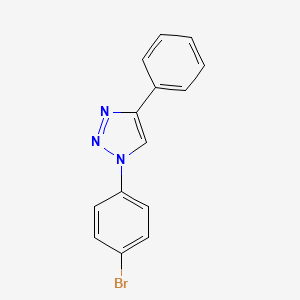
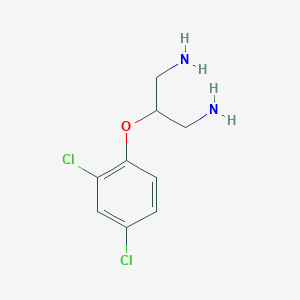
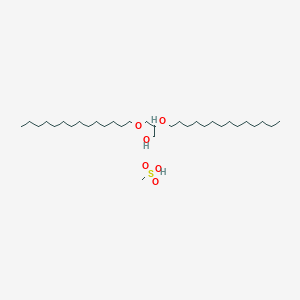
![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
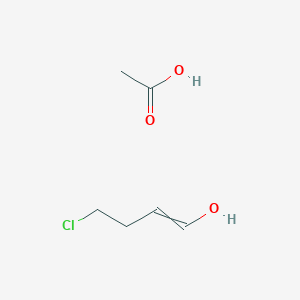
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
